2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide
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Overview
Description
2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide can be achieved through a multi-component reaction involving the condensation of aldehydes, urea, and β-keto esters. One common method is the Biginelli reaction, which involves the cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions . The reaction typically requires a catalyst such as lactic acid and is carried out at elevated temperatures to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and bio-based catalysts, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted imidazo[1,5-a]pyrimidines .
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and regulation.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a different ring fusion pattern.
Pyrido[1,2-a]pyrimidine: Contains a pyridine ring instead of an imidazole ring.
Tetrahydropyrimidines: Similar core structure but lacks the imidazole ring.
Uniqueness: 2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide is unique due to its fused imidazole and pyrimidine ring system, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
101752-15-2 |
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Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide |
InChI |
InChI=1S/C7H8N4O2/c8-6(13)5-7-10-4(12)1-2-11(7)3-9-5/h3H,1-2H2,(H2,8,13)(H,10,12) |
InChI Key |
NIFCQJMXJDJZPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NC(=C2NC1=O)C(=O)N |
Origin of Product |
United States |
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